molecular formula C5H6O3 B3029070 4-hydroxy-3-methylfuran-2(5H)-one CAS No. 516-09-6

4-hydroxy-3-methylfuran-2(5H)-one

Cat. No. B3029070
CAS RN: 516-09-6
M. Wt: 114.10
InChI Key: AFKQLNRCQPXHOF-UHFFFAOYSA-N
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Description

4-hydroxy-3-methylfuran-2(5H)-one belongs to the class of organic compounds known as aryl-aldehydes. Aryl-aldehydes are compounds containing an aldehyde group directly attached to an aromatic ring .


Molecular Structure Analysis

The molecular structure of 4-hydroxy-3-methylfuran-2(5H)-one includes an aldehyde group directly attached to an aromatic ring .

Scientific Research Applications

Oxidoreductase Assay

4-Hydroxy-5-methyl-3-furanone may be used in oxidoreductase assay for the evaluation of oxidoreductase activity . This application is important in biochemistry and molecular biology, where oxidoreductase enzymes play a crucial role in various biological processes.

Antioxidative Effects

In previous studies, 4-hydroxy-5-methyl-3 [2H]-furanone (HMF) was shown to have potent antioxidative effects . This suggests its potential use in the development of antioxidant supplements or drugs.

Antimelanogenic Effects

4-hydroxy-5-methyl-3 [2H]-furanone has been found to have antimelanogenic effects . This suggests its potential use as a depigmenting agent in cosmetic products.

Inhibiting Cellular Melanogenesis

The compound has been found to inhibit cellular melanogenesis . This property could be useful in the treatment of hyperpigmentation disorders.

Aroma Component in Food Industry

4-Hydroxy-5-methyl-3-furanone is known to contribute to the aroma of certain foods . It is used as a flavoring agent in the food industry.

Synthesis of Terpene Natural Products

The compound has been used in the synthesis of terpene natural products . Terpenes are a large and diverse class of organic compounds, produced by a variety of plants, particularly conifers, which are often strong-smelling and thus may protect the plants that produce them by deterring herbivores and by attracting predators and parasites of herbivores.

Maillard Reaction Studies

4-Hydroxy-5-methyl-3-furanone is involved in Maillard reaction studies . The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.

Potential Use in Drug Discovery

Given its diverse applications and biological activities, 4-hydroxy-5-methyl-3-furanone may also have potential uses in drug discovery .

properties

IUPAC Name

3-hydroxy-4-methyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKQLNRCQPXHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(COC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716154
Record name 4-Hydroxy-3-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3-methylfuran-2(5H)-one

CAS RN

516-09-6
Record name 4-Hydroxy-3-methyl-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-3-METHYL-2(5H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9QUZ4V7JD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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